

Foreword: Unveiling a Versatile Heterobifunctional Building Block

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Compound of Interest

Compound Name: Ethyl 6-(Chloroformyl)hexanoate

CAS No.: 14794-32-2

Cat. No.: B082615

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In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the demand for versatile, precisely engineered molecular scaffolds is insatiable. **Ethyl 6-(chloroformyl)hexanoate**, identified by its CAS number 14794-32-2, emerges as a pivotal reagent in this context. It is not merely a chemical; it is a strategic tool. This molecule possesses two distinct functional groups—a reactive acyl chloride and a more stable ethyl ester—separated by a flexible six-carbon aliphatic chain. This heterobifunctional nature is the key to its utility, allowing for sequential, controlled modifications.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the logic of its reactivity, and the validated protocols for its safe and effective application. We will explore how to synthesize it, how to use it, and how to handle it, grounding every step in the principles of robust scientific methodology.

Section 1: Core Molecular Profile and Physicochemical Properties

Ethyl 6-(chloroformyl)hexanoate is a liquid at room temperature, valued for its role as a linker or spacer in the synthesis of more complex molecules.[1] Its structure offers a combination of high reactivity at one end (the acyl chloride) and a latent carboxylic acid functionality (the ethyl ester) at the other.

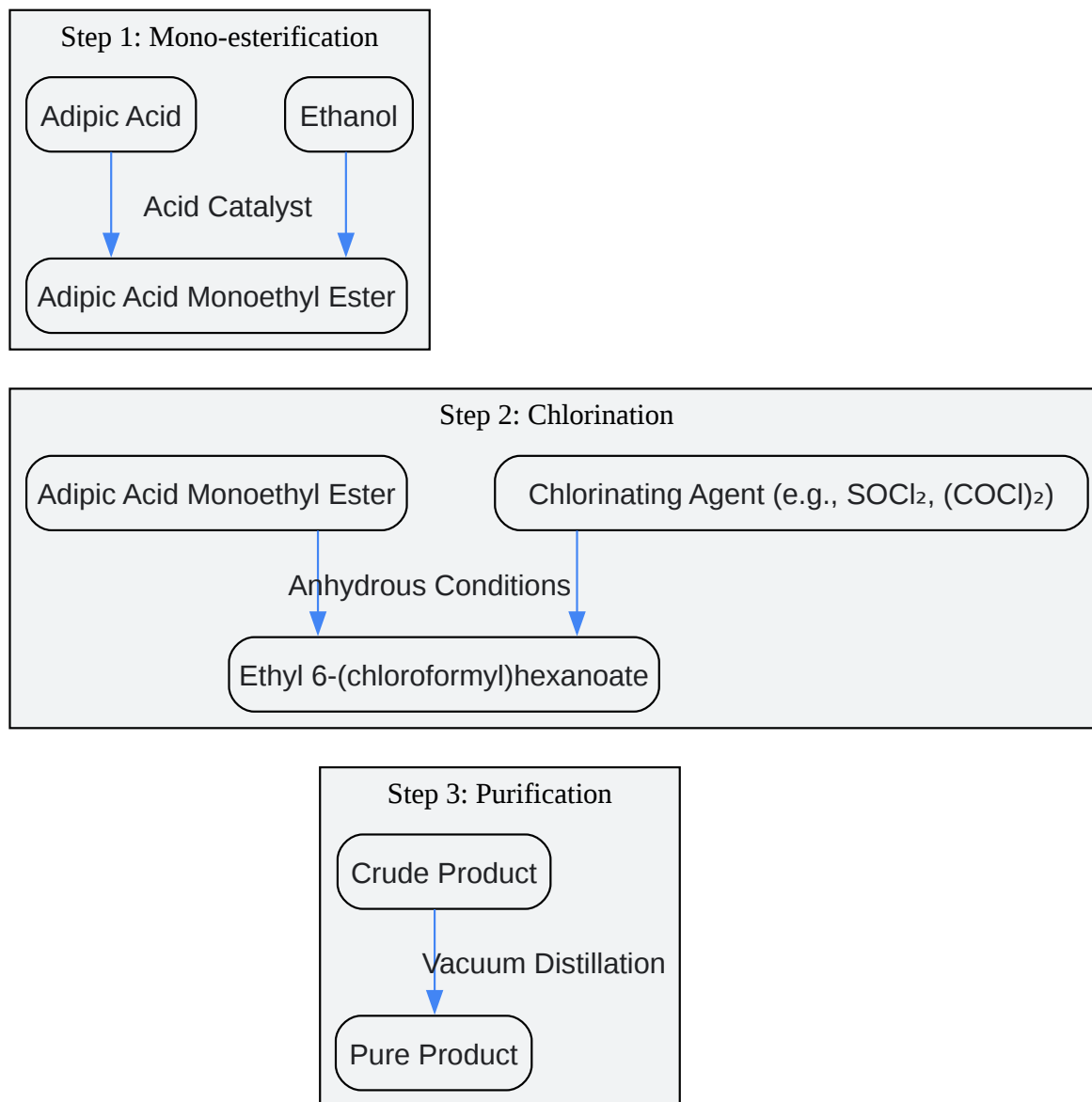
A summary of its essential properties is presented below for quick reference.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 14794-32-2 | [2][3] |
| Molecular Formula | C ₉ H ₁₅ ClO ₃ | [3] |
| Molecular Weight | 206.67 g/mol | [2] |
| IUPAC Name | ethyl 7-chloro-7-oxoheptanoate | [3] |
| Common Synonyms | 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl Adipoyl Chloride | [2] |
| Physical State | Liquid (at 20°C) | [2] |
| Boiling Point | 141°C at 17.5 mmHg | [4] |
| Density | ~1.08 g/mL | [5] |
| Purity (Typical) | >97.0% (GC) | [2] |

Section 2: Synthesis and Purification Protocol

The reliable synthesis of **Ethyl 6-(chloroformyl)hexanoate** is fundamental to its application. The most common and direct laboratory-scale preparation involves the chlorination of the corresponding mono-esterified dicarboxylic acid, Adipic acid monoethyl ester.

Workflow for Synthesis



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Caption: Synthesis workflow for **Ethyl 6-(chloroformyl)hexanoate**.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution relies on the stringent exclusion of water to prevent hydrolysis of the acyl chloride product.

Objective: To synthesize **Ethyl 6-(chloroformyl)hexanoate** from Adipic acid monoethyl ester.

Materials:

- Adipic acid monoethyl ester
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
- Inert gas (Nitrogen or Argon)
- Round-bottom flask, condenser, dropping funnel (all oven-dried)
- Magnetic stirrer and heating mantle
- Vacuum distillation apparatus

Methodology:

- System Preparation: Assemble the reaction apparatus (round-bottom flask, condenser, dropping funnel) and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas. This step is critical to establish anhydrous conditions.
- Reagent Charging: In the reaction flask, dissolve Adipic acid monoethyl ester (1.0 eq.) in anhydrous DCM under a positive pressure of inert gas.
- Chlorination:
 - Using Thionyl Chloride: Add thionyl chloride (typically 1.2-1.5 eq.) dropwise to the stirred solution at 0°C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and then gently reflux (approx. 40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

- Causality: Thionyl chloride is often preferred as its byproducts (HCl and SO₂) are gaseous and can be easily removed from the reaction mixture, simplifying the workup.
- Solvent Removal: Once the reaction is complete, carefully remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. The exhaust should be routed through a basic scrubber (e.g., NaOH solution) to neutralize acidic gases.
- Purification by Vacuum Distillation: The crude residue is purified by vacuum distillation. Collect the fraction boiling at approximately 141°C/17.5 mmHg.^[4] This separates the desired product from non-volatile impurities and any remaining starting material.

Section 3: Chemical Reactivity and Strategic Applications

The synthetic utility of **Ethyl 6-(chloroformyl)hexanoate** lies in the orthogonal reactivity of its two functional groups. The acyl chloride is a highly electrophilic and reactive group, while the ethyl ester is comparatively stable, requiring harsher conditions for transformation. This differential allows for a two-stage reaction strategy.

Primary Reactions of the Acyl Chloride Moiety

The acyl chloride is the primary site of reaction, readily undergoing nucleophilic acyl substitution.

- Amide Formation: Reacts rapidly and exothermically with primary and secondary amines to form stable amide bonds. This is the most common application, used to attach the linker to amine-containing biomolecules, drug candidates, or surfaces.
- Ester Formation: Reacts with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form a different ester. The base is required to scavenge the HCl byproduct.
- Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃).

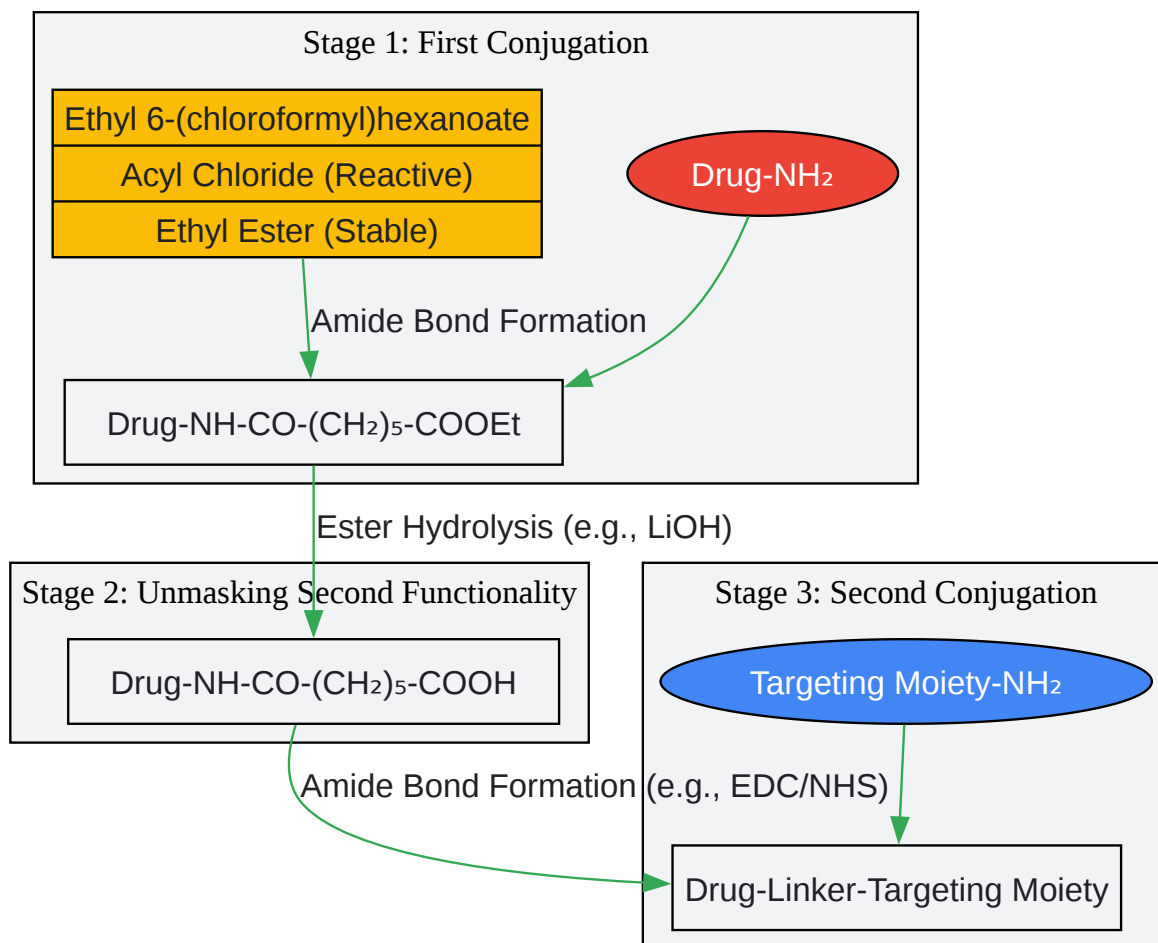
Secondary Reactions of the Ethyl Ester Moiety

The ethyl ester can be modified after the acyl chloride has been reacted.

- Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup cleaves the ester to reveal a terminal carboxylic acid. This new functional group can then be used for a second conjugation step, for example, via carbodiimide chemistry (e.g., EDC/NHS).
- Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Application as a Heterobifunctional Linker in Drug Development

This molecule is an exemplary heterobifunctional linker, a critical component in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).



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Caption: Strategic application as a heterobifunctional linker.

This sequential approach allows for the precise and controlled assembly of complex bioconjugates, where the six-carbon chain acts as a flexible spacer to ensure that the conjugated moieties can function independently without steric hindrance.

Section 4: Safety, Handling, and Storage

Due to its high reactivity, particularly its reaction with water, proper handling of **Ethyl 6-(chloroformyl)hexanoate** is paramount for both experimental success and personal safety.

Hazard Identification

The compound is classified with multiple hazards:

- H314: Causes severe skin burns and eye damage.[2][6]
- H318: Causes serious eye damage.[6]
- H290: May be corrosive to metals.[2][6]
- Moisture Sensitive: Reacts with water, releasing corrosive hydrochloric acid gas.[2][7]

| Hazard Pictogram | Signal Word |
|------------------|-------------|
| | Danger |

Protocol for Safe Handling and Use

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to control exposure to vapors and the HCl gas produced upon contact with moisture.[6]
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[6] This includes:
 - Eye Protection: Chemical splash goggles and a face shield.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
 - Body Protection: A flame-retardant lab coat.
- Inert Atmosphere Operations: When transferring or reacting the compound, use an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[2] Use oven-dried glassware and syringe techniques for transfers.
- Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[7]

Storage and Disposal

- Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] The product should be stored under an inert gas atmosphere to maintain its quality.[2] Use of a corrosive-resistant container is recommended. [2]
- Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Unused material can be slowly quenched by adding it to a stirred, cooled solution of sodium bicarbonate.

First Aid Measures

Immediate action is required in case of exposure:

- Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[6][8]
- Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][8]

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